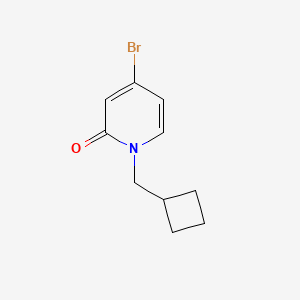

4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one

Description

4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one is a brominated pyridinone derivative characterized by a cyclobutylmethyl group at the N1 position and a bromine atom at the C4 position of the pyridinone ring. This compound belongs to the broader class of pyridin-2(1H)-ones, which are heterocyclic structures widely studied for their pharmacological relevance, including applications as kinase inhibitors, anti-inflammatory agents, and analgesics .

Properties

IUPAC Name |

4-bromo-1-(cyclobutylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-4-5-12(10(13)6-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCMSQDTJHPGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CC(=CC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(cyclobutylmethyl)pyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. For example, reacting the compound with an amine in the presence of a base can yield the corresponding aminopyridine derivative.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules.

Key Reactions:

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.

- Coupling Reactions: It can be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Amines, alcohols, thiols |

| Coupling | Formation of biaryl compounds | Various functionalized biphenyls |

Pharmaceutical Research

The compound has garnered interest in pharmaceutical research due to its potential therapeutic applications. Studies have indicated that derivatives of pyridine compounds often exhibit biological activity, including antimicrobial and anticancer properties.

Case Studies:

- Antimicrobial Activity: Research has shown that pyridine derivatives can inhibit bacterial growth. For instance, a study demonstrated that certain substituted pyridines exhibited significant activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Properties: Another study reported that specific pyridine derivatives induced apoptosis in cancer cell lines, suggesting potential for drug development.

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Journal of Medicinal Chemistry (2020) |

| Anticancer | Induction of apoptosis in cancer cells | Cancer Research Journal (2021) |

Material Science

In material science, this compound can be used to synthesize novel materials with unique properties. Its ability to form stable adducts makes it suitable for developing advanced materials for electronics and coatings.

Applications:

- Conductive Polymers: The compound can be incorporated into polymer matrices to enhance electrical conductivity.

- Coatings: Its chemical stability allows it to be used in protective coatings for various substrates.

| Application Type | Description | Example Materials |

|---|---|---|

| Conductive Polymers | Enhances electrical properties | Polyaniline composites |

| Coatings | Provides chemical resistance | Protective coatings for metals |

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one depends on its specific application and the molecular targets involved

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby affecting their catalytic functions.

Receptor Binding: The compound may bind to specific receptors on cell surfaces or within cells, modulating their signaling pathways and physiological responses.

The exact molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Alkyl Substitutions

- This analog has a structural similarity score of 0.93 to the target compound .

- 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one (CAS 1934632-58-2):

The tetrahydropyranyl group introduces a polar oxygen atom, enhancing solubility compared to the cyclobutylmethyl analog. This compound is utilized in medicinal chemistry for its balanced lipophilicity and metabolic stability .

Aromatic Substitutions

- 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one (CAS 1242260-12-3):

The 2-methoxyphenyl group provides π-π stacking capabilities, often improving binding affinity to aromatic-rich enzyme active sites. However, this substitution increases molecular weight and may reduce bioavailability .

Bromine Positional Isomers

- This isomer is used in cross-coupling reactions for drug discovery .

- 3-Bromo-1-cyclobutylpyridin-2(1H)-one :

The C3 bromine position may hinder intramolecular cyclization pathways observed in C4-brominated analogs, impacting synthetic utility .

Functional Group Additions

- 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one (CAS 1822826-89-0):

The addition of a fluorine atom at C5 enhances metabolic stability and electronegativity, making this analog a candidate for positron emission tomography (PET) tracer development . - 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one: Dual substitution at C3 and C5 with aryl groups has shown enhanced anti-allodynic activity in rodent models, highlighting the importance of multi-substituted pyridinones in pain management .

Comparative Data Table

Q & A

How can researchers optimize the Suzuki-Miyaura coupling reaction for introducing aryl groups at the 4-position of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one?

Basic Research Focus : Reaction condition optimization.

Methodological Answer :

The Suzuki-Miyaura coupling of the brominated pyridinone scaffold requires careful selection of catalysts, ligands, and boronic acid equivalents. For example, in analogous compounds, coupling reactions using Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts with arylboronic acids (1.5–2.0 equivalents) in a 1:1 mixture of dioxane/water at 80–100°C for 12–24 hours under inert gas (e.g., argon) have yielded high conversion rates . Base selection (e.g., K₂CO₃ or Cs₂CO₃) and degassing solvents to prevent palladium oxidation are critical. Monitoring via TLC or LC-MS ensures reaction completion. Post-reduction of unreacted boronic acid with activated charcoal may improve purity.

What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its derivatives?

Basic Research Focus : Structural elucidation.

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substitution patterns and cyclobutylmethyl group conformation. The deshielded proton at C3 (δ 6.2–6.4 ppm) and bromine’s anisotropic effect on adjacent carbons are diagnostic .

- LC-MS/HRMS : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. For example, loss of Br (isotopic signature ~79/81 Da) differentiates brominated derivatives from chlorine analogs .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, particularly for assessing steric effects of the cyclobutylmethyl group .

How does the cyclobutylmethyl substituent influence the compound’s physicochemical properties and target binding?

Advanced Research Focus : Structure-activity relationships (SAR).

Methodological Answer :

- Lipophilicity : The cyclobutylmethyl group increases logP compared to smaller alkyl chains (e.g., methyl or ethyl), enhancing membrane permeability but potentially reducing solubility. Computational tools (e.g., XLOGP3) predict logP shifts of +0.3–0.5 versus methyl analogs .

- Conformational Rigidity : Cyclobutane’s puckered geometry restricts rotation, potentially improving binding specificity to enzymes with deep hydrophobic pockets (e.g., kinase ATP-binding sites). Molecular dynamics simulations (e.g., GROMACS) model these interactions .

- Bioavailability : In vitro assays (e.g., Caco-2 permeability) and P-gp efflux studies (using MDCK-MDR1 cells) quantify the substituent’s impact on absorption. For example, cyclobutylmethyl may reduce P-gp recognition compared to bulkier groups .

What strategies mitigate conflicting solubility and stability data for this compound in different solvent systems?

Advanced Research Focus : Data contradiction analysis.

Methodological Answer :

- Solubility Profiling : Use standardized buffers (e.g., PBS at pH 7.4, FaSSIF/FeSSIF for biorelevance) and quantify via UV-Vis or nephelometry. Discrepancies often arise from polymorphic forms; differential scanning calorimetry (DSC) identifies crystalline vs. amorphous states .

- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) under light-protected conditions detects degradation products. LC-MS/MS identifies hydrolytic cleavage (e.g., lactam ring opening) or bromine displacement .

How can researchers design analogs to enhance the compound’s inhibitory potency against mutant enzyme isoforms?

Advanced Research Focus : Rational drug design.

Methodological Answer :

- Scaffold Hybridization : Replace bromine with bioisosteres (e.g., CF₃, CN) to modulate electron-withdrawing effects. For example, trifluoromethyl groups improve potency against resistant HIV reverse transcriptase mutants by filling hydrophobic pockets .

- Fragment-Based Screening : Co-crystallization with target enzymes (e.g., mutant IDH1) identifies binding hotspots. Pyridinone derivatives with quinoline or imidazo[4,5-c]pyridinone extensions show enhanced isoform selectivity .

- Computational Docking : Schrödinger Suite or AutoDock Vina screens virtual libraries for analogs with improved binding energy (ΔG). Focus on substituents that maintain hydrogen bonding with catalytic residues (e.g., Asp/Glu) .

What in vitro and in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

Advanced Research Focus : Preclinical development.

Methodological Answer :

- In Vitro :

- In Vivo :

- Rodent Pharmacokinetics : Intravenous/oral administration (1–10 mg/kg) with serial blood sampling (0–24h) calculates AUC, Cmax, and half-life. Cyclobutylmethyl may prolong half-life due to reduced clearance .

- Toxicogenomics : RNA-seq of liver/kidney tissues identifies off-target gene expression changes after 14-day repeated dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.